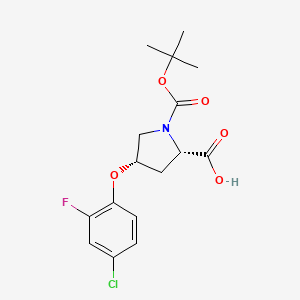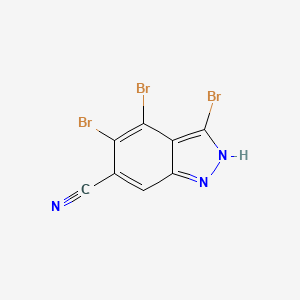
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylic acid: is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a pyrrolidine ring, and a phenoxy group substituted with chlorine and fluorine atoms. The stereochemistry of the compound is defined by the (2S,4S) configuration, which is crucial for its biological activity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amine group with the Boc group, followed by the introduction of the phenoxy group through nucleophilic substitution reactions. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials.
Industrial Production Methods
Industrial-scale production of this compound often employs optimized synthetic routes to maximize yield and purity. Techniques such as chiral separation and crystallization are used to ensure the desired (2S,4S) configuration. The process may involve the use of environmentally friendly solvents and reagents to adhere to green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the phenoxy group or the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylic acid is used as an intermediate in the synthesis of complex molecules. Its chiral nature makes it valuable for the preparation of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. Its structure allows it to act as a ligand in various biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a building block for the synthesis of drug candidates targeting specific diseases.
Industry
Industrially, the compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy .
Wirkmechanismus
The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic transformations, while the phenoxy group contributes to its binding affinity with biological targets. The pyrrolidine ring enhances the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4S)-1-(Tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-1-(Tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
Uniqueness
Compared to similar compounds, (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylic acid is unique due to the presence of the chloro and fluoro substituents on the phenoxy group. These substituents enhance its reactivity and binding properties, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
(2S,4S)-4-(4-chloro-2-fluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFNO5/c1-16(2,3)24-15(22)19-8-10(7-12(19)14(20)21)23-13-5-4-9(17)6-11(13)18/h4-6,10,12H,7-8H2,1-3H3,(H,20,21)/t10-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMECCTUGTIFMGB-JQWIXIFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B1360856.png)

![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1360859.png)


![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1360866.png)


![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-indan-2-YL-acetic acid](/img/structure/B1360872.png)

